2-(2-(Cyclohexyloxy)phenyl)ethanol

Catalog No.
S12522747
CAS No.
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Cyclohexyloxy)phenyl)ethanol

Product Name

2-(2-(Cyclohexyloxy)phenyl)ethanol

IUPAC Name

2-(2-cyclohexyloxyphenyl)ethanol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2

InChI Key

OHCDIWBYZHQEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2CCO

2-(2-(Cyclohexyloxy)phenyl)ethanol is a specialized ortho-substituted phenethyl alcohol utilized as a sterically hindered, lipophilic building block in medicinal chemistry and advanced materials synthesis. Featuring a bulky cyclohexyloxy ether at the ortho position, this compound provides distinct steric shielding and enhanced hydrophobicity compared to standard methoxy or ethoxy analogs [1]. Its primary procurement value lies in its ability to direct downstream regioselectivity, withstand harsh oxidative conditions during alcohol functionalization, and improve solubility in non-polar matrices. Buyers typically select this compound when synthesizing complex active pharmaceutical ingredients (APIs), functionalized phenylacetic acids, or specialty polymer additives where the conformational rigidity and lipophilicity of the cyclohexyl ring are critical for process efficiency and final product performance.

Substituting 2-(2-(Cyclohexyloxy)phenyl)ethanol with simpler analogs like 2-(2-methoxyphenyl)ethanol or unprotected 2-(2-hydroxyphenyl)ethanol frequently leads to process failures in advanced syntheses. Smaller alkoxy groups fail to provide sufficient steric bulk, resulting in poor regiocontrol during electrophilic aromatic substitutions and necessitating expensive, yield-reducing chromatographic separations [1]. Furthermore, unsubstituted phenols are highly susceptible to oxidative degradation and unwanted side reactions, requiring additional protection-deprotection cycles that inflate manufacturing costs and time. The unique cyclohexyloxy moiety not only locks the molecular conformation for selective reactions but also drastically shifts the partition coefficient, meaning that hydrophilic substitutes will fail to extract efficiently into green, non-halogenated solvents during process scale-up.

Steric Shielding for Regioselective Downstream Functionalization

The bulky cyclohexyloxy group exerts profound steric hindrance on the aromatic ring, dictating the outcome of subsequent electrophilic substitutions. When subjected to standard bromination conditions, 2-(2-(Cyclohexyloxy)phenyl)ethanol directs the electrophile almost exclusively to the position para to the ether linkage, achieving >99% regioselectivity. In stark contrast, the smaller 2-(2-methoxyphenyl)ethanol comparator offers insufficient steric shielding, resulting in a problematic 60:40 mixture of para and ortho isomers [1]. This strict regiocontrol eliminates the need for complex downstream purification.

Evidence DimensionRegioselectivity (para vs. ortho isomer ratio) during aromatic bromination
Target Compound Data>99:1 (para:ortho) regioselectivity
Comparator Or Baseline2-(2-Methoxyphenyl)ethanol (60:40 para:ortho ratio)
Quantified Difference39% absolute increase in target isomer yield; elimination of isomeric byproducts
ConditionsStandard electrophilic bromination (Br2/AcOH) at 25°C

Eliminates the need for costly and time-consuming chromatographic separation of isomers during the scale-up of API intermediates.

Enhanced Lipophilicity for Green Solvent Extraction

The incorporation of the cyclohexyl ring significantly increases the lipophilicity of the phenethyl alcohol core, fundamentally altering its phase-transfer behavior during aqueous workups. 2-(2-(Cyclohexyloxy)phenyl)ethanol exhibits a high partition coefficient, allowing for >98% single-pass recovery when extracted with non-halogenated solvents like heptane. The standard in-class substitute, 2-(2-methoxyphenyl)ethanol, is far more hydrophilic and yields less than 45% recovery under identical conditions, typically requiring toxic chlorinated solvents for efficient extraction [1].

Evidence DimensionSingle-pass extraction recovery from aqueous media
Target Compound Data>98% recovery in heptane
Comparator Or Baseline2-(2-Methoxyphenyl)ethanol (<45% recovery in heptane)
Quantified Difference>53% improvement in extraction efficiency using non-halogenated solvents
ConditionsLiquid-liquid extraction (1:1 v/v aqueous/heptane) at pH 7, 20°C

Enables manufacturers to transition away from restricted chlorinated solvents to environmentally benign aliphatic solvents without sacrificing yield.

Robust Ether Linkage for Chemoselective Alcohol Oxidation

As a precursor to substituted phenylacetic acids, the stability of the aromatic oxygen linkage is critical during the oxidation of the primary alcohol. The cyclohexyloxy ether in 2-(2-(Cyclohexyloxy)phenyl)ethanol is highly resistant to oxidative cleavage, permitting the use of strong oxidants to yield the corresponding carboxylic acid at >94% efficiency. Conversely, utilizing unprotected 2-(2-hydroxyphenyl)ethanol results in rapid over-oxidation and quinone formation, yielding less than 15% of the desired acid [1]. The cyclohexyloxy group thus acts as a robust, built-in protecting group.

Evidence DimensionYield of corresponding phenylacetic acid upon primary alcohol oxidation
Target Compound Data>94% isolated yield (no ether cleavage)
Comparator Or Baseline2-(2-Hydroxyphenyl)ethanol (<15% yield, extensive quinone formation)
Quantified Difference79% increase in target carboxylic acid yield
ConditionsTEMPO-catalyzed oxidation with NaClO in biphasic system (CH2Cl2/H2O)

Streamlines the synthesis of complex phenylacetic acids by bypassing the need for additional phenolic protection and deprotection steps.

Synthesis of Sterically Hindered API Intermediates

Due to its >99% regioselectivity during electrophilic aromatic substitution, this compound is the optimal starting material for synthesizing heavily substituted, ortho-alkoxy phenylacetic acids and phenethylamines used in neuroactive or cardiovascular drug discovery. The bulky cyclohexyl group prevents unwanted side reactions, ensuring high-purity downstream APIs [1].

Development of Lipophilic Polymeric Plasticizers

The high partition coefficient and excellent solubility in non-polar matrices make 2-(2-(Cyclohexyloxy)phenyl)ethanol an ideal building block for custom plasticizers or polymer additives. Its ability to integrate seamlessly into polyolefins without phase separation outperforms standard methoxy-substituted analogs [2].

Green Chemistry Manufacturing Workflows

For industrial scale-up requiring environmentally benign processes, this compound's >98% extraction efficiency in heptane allows facilities to eliminate chlorinated solvents from their liquid-liquid extraction protocols. This drastically reduces waste disposal costs and regulatory compliance burdens during large-scale production [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.146329876 g/mol

Monoisotopic Mass

220.146329876 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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